1-Docosene

Catalog No.
S604611
CAS No.
1599-67-3
M.F
C22H44
M. Wt
308.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Docosene

CAS Number

1599-67-3

Product Name

1-Docosene

IUPAC Name

docos-1-ene

Molecular Formula

C22H44

Molecular Weight

308.6 g/mol

InChI

InChI=1S/C22H44/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-22H2,2H3

InChI Key

SPURMHFLEKVAAS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCC=C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC=C

Identification and Properties:

Potential Role in Cancer Metabolism:

One area of research exploring 1-docosene is its potential role in cancer metabolism. Studies have identified elevated levels of 1-docosene in the blood and urine of cancer patients compared to healthy individuals []. This suggests that cancer cells may produce or utilize 1-docosene differently than healthy cells. However, the exact function and underlying mechanisms of 1-docosene in cancer development and progression are still under investigation [].

Other Potential Applications:

While research on 1-docosene is limited, its chemical properties and potential biological functions are being explored for various applications. These include, but are not limited to:

  • Antimicrobial activity: Studies suggest that 1-docosene may have antimicrobial properties against certain bacteria and fungi [].
  • Biofuel production: Some research has investigated the potential of 1-docosene as a biofuel source due to its long-chain hydrocarbon structure.

1-Docosene is an organic compound classified as an unsaturated aliphatic hydrocarbon, specifically an alkene. Its molecular formula is C22H44C_{22}H_{44} and it has a molecular weight of approximately 308.58 g/mol . The compound features a double bond located at the first carbon of the chain, which is characteristic of its classification as a terminal alkene. 1-Docosene is a hydrophobic molecule, practically insoluble in water, and is known for its relatively neutral chemical properties. The compound exhibits significant lipophilicity, with a logP value indicating high partitioning into organic solvents compared to water .

Currently, there is no well-defined mechanism of action associated with 1-Docosene in scientific literature.

  • Limited information exists on the specific hazards of 1-Docosene. However, as a general guideline for hydrocarbons, it is advisable to handle it with caution due to potential flammability and irritation [].
Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen across the double bond can convert 1-docosene into docosane, a saturated hydrocarbon.
  • Halogenation: Reaction with halogens (such as bromine or chlorine) can lead to the formation of vicinal dihalides.
  • Hydroboration-Oxidation: This two-step reaction can convert 1-docosene into alcohols.
  • Polymerization: Under specific conditions, 1-docosene can participate in polymerization reactions to form long-chain polymers.

These reactions highlight the reactivity of the double bond in 1-docosene, making it a versatile compound in organic synthesis.

Several methods exist for synthesizing 1-docosene:

  • Decarboxylation of Fatty Acids: One common method involves heating fatty acids (specifically docosanoic acid) with soda lime, leading to the release of carbon dioxide and the formation of 1-docosene.
  • Dehydrohalogenation: This method involves treating alkyl halides with strong bases to eliminate hydrogen halides and form alkenes.
  • Alkylation Reactions: The reaction between alkenes and organometallic reagents can also yield long-chain alkenes like 1-docosene.

These synthetic routes are important for producing 1-docosene for research and industrial applications.

1-Docosene finds various applications across different fields:

  • Chemical Intermediate: It serves as a precursor for synthesizing more complex molecules in organic chemistry.
  • Surfactants: Due to its hydrophobic nature, it can be used in formulating surfactants for industrial applications.
  • Biological Research: Its potential role in cancer metabolism makes it a candidate for further studies in biochemistry and pharmacology.

While specific interaction studies involving 1-docosene are scarce, its hydrophobicity suggests potential interactions with lipid membranes and proteins. Understanding these interactions could provide insights into its biological roles and mechanisms. Further research is needed to elucidate how 1-docosene interacts at a molecular level with biological systems.

Several compounds share structural similarities with 1-docosene, including other long-chain alkenes. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Characteristics
1-TetradeceneC14H28C_{14}H_{28}Shorter chain length; used in lubricants and surfactants.
1-HexadeceneC16H32C_{16}H_{32}Commonly used in polymer production; higher reactivity due to longer chain.
1-OctadeceneC18H36C_{18}H_{36}Used as a lubricant additive; similar hydrophobic properties.
Docosahexaenoic Acid (DHA)C22H32O2C_{22}H_{32}O_2Omega-3 fatty acid; contains multiple double bonds affecting biological activity.

The uniqueness of 1-docosene lies in its specific terminal double bond position and its relatively long carbon chain compared to shorter alkenes like 1-tetradecene or 1-hexadecene. This structural feature contributes to its distinct physical properties and potential applications in various fields.

Physical Description

Liquid

XLogP3

12.2

Boiling Point

367.0 °C

Melting Point

38.0 °C

UNII

AAM97MY7YB

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H304 (66.67%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

29730-67-4
131459-42-2
1599-67-3
93924-10-8

Wikipedia

1-docosene

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]
Cosmetics -> Skin conditioning

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
1-Docosene: ACTIVE
Fuels additive manufacturing
Docosene: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Alkenes, C20-24 .alpha.-: ACTIVE

Dates

Modify: 2023-08-15
Oleinikova, G. K.; Slinkina, N. N.; Afiyatullov, Sh. Sh.; Nonpolar compounds and free fatty acids from marine fungi Aspergillus ustus, Chemistry of Natural Compounds, 475, 805-806. DOI:10.1007/s10600-011-0066-3 PMID:26811110

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